Cas no 1210783-36-0 ({[(3-methoxyphenyl)methyl]carbamoyl}methyl 3-methoxybenzoate)
![{[(3-methoxyphenyl)methyl]carbamoyl}methyl 3-methoxybenzoate structure](https://ja.kuujia.com/scimg/cas/1210783-36-0x500.png)
{[(3-methoxyphenyl)methyl]carbamoyl}methyl 3-methoxybenzoate 化学的及び物理的性質
名前と識別子
-
- 2-((3-methoxybenzyl)amino)-2-oxoethyl 3-methoxybenzoate
- [2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] 3-methoxybenzoate
- 2-[(3-methoxybenzyl)amino]-2-oxoethyl 3-methoxybenzoate
- STL013940
- {[(3-methoxyphenyl)methyl]carbamoyl}methyl 3-methoxybenzoate
-
- インチ: 1S/C18H19NO5/c1-22-15-7-3-5-13(9-15)11-19-17(20)12-24-18(21)14-6-4-8-16(10-14)23-2/h3-10H,11-12H2,1-2H3,(H,19,20)
- InChIKey: NYVPNUBQGJEKHB-UHFFFAOYSA-N
- ほほえんだ: O(C(C1C=CC=C(C=1)OC)=O)CC(NCC1C=CC=C(C=1)OC)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 8
- 複雑さ: 414
- トポロジー分子極性表面積: 73.9
- 疎水性パラメータ計算基準値(XlogP): 2.6
{[(3-methoxyphenyl)methyl]carbamoyl}methyl 3-methoxybenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6609-3871-75mg |
{[(3-methoxyphenyl)methyl]carbamoyl}methyl 3-methoxybenzoate |
1210783-36-0 | 75mg |
$208.0 | 2023-09-07 | ||
Life Chemicals | F6609-3871-15mg |
{[(3-methoxyphenyl)methyl]carbamoyl}methyl 3-methoxybenzoate |
1210783-36-0 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6609-3871-10μmol |
{[(3-methoxyphenyl)methyl]carbamoyl}methyl 3-methoxybenzoate |
1210783-36-0 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6609-3871-20μmol |
{[(3-methoxyphenyl)methyl]carbamoyl}methyl 3-methoxybenzoate |
1210783-36-0 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6609-3871-2mg |
{[(3-methoxyphenyl)methyl]carbamoyl}methyl 3-methoxybenzoate |
1210783-36-0 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6609-3871-5mg |
{[(3-methoxyphenyl)methyl]carbamoyl}methyl 3-methoxybenzoate |
1210783-36-0 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6609-3871-10mg |
{[(3-methoxyphenyl)methyl]carbamoyl}methyl 3-methoxybenzoate |
1210783-36-0 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6609-3871-50mg |
{[(3-methoxyphenyl)methyl]carbamoyl}methyl 3-methoxybenzoate |
1210783-36-0 | 50mg |
$160.0 | 2023-09-07 | ||
Life Chemicals | F6609-3871-4mg |
{[(3-methoxyphenyl)methyl]carbamoyl}methyl 3-methoxybenzoate |
1210783-36-0 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6609-3871-20mg |
{[(3-methoxyphenyl)methyl]carbamoyl}methyl 3-methoxybenzoate |
1210783-36-0 | 20mg |
$99.0 | 2023-09-07 |
{[(3-methoxyphenyl)methyl]carbamoyl}methyl 3-methoxybenzoate 関連文献
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
{[(3-methoxyphenyl)methyl]carbamoyl}methyl 3-methoxybenzoateに関する追加情報
Introduction to [(3-methoxyphenyl)methyl]carbamoyl)methyl 3-methoxybenzoate (CAS No. 1210783-36-0)
[(3-methoxyphenyl)methyl]carbamoyl)methyl 3-methoxybenzoate, chemically designated as CAS No. 1210783-36-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a methyl 3-methoxybenzoate moiety linked to a (3-methoxyphenyl)methyl carbamoyl group, exhibits unique structural and functional properties that make it a valuable intermediate in the development of novel therapeutic agents.
The (3-methoxyphenyl)methyl part of the molecule contributes to its aromatic character, while the carbamoyl group introduces a polar functional moiety that can interact with biological targets in diverse ways. The presence of both methoxy substituents enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for further derivatization and optimization.
In recent years, there has been a growing interest in the development of small molecules that can modulate biological pathways associated with neurological disorders, inflammation, and cancer. The structural features of [(3-methoxyphenyl)methyl]carbamoyl)methyl 3-methoxybenzoate align well with the requirements for such modulators. For instance, the methyl 3-methoxybenzoate moiety has been shown to exhibit anti-inflammatory properties by inhibiting key enzymes involved in the pro-inflammatory cascade.
Moreover, preliminary studies have suggested that derivatives of this compound may have potential applications in the treatment of neurodegenerative diseases. The (3-methoxyphenyl) group, known for its ability to cross the blood-brain barrier, could facilitate the delivery of active pharmaceutical ingredients to central nervous system targets. This property is particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease, where central nervous system penetration is crucial.
The carbamoyl group in the molecule also plays a critical role in its pharmacological activity. Carbamoylated compounds have been extensively studied for their ability to act as enzyme inhibitors or modulators of protein-protein interactions. In particular, the carbamoyl moiety can form hydrogen bonds with specific residues in target proteins, thereby altering their conformation and function. This interaction mechanism is exploited in various drug designs to achieve high selectivity and potency.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and mode of interaction between [(3-methoxyphenyl)methyl]carbamoyl)methyl 3-methoxybenzoate and potential biological targets. Molecular docking studies have identified several promising candidates for further experimental validation. These studies suggest that the compound may interact with enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are implicated in inflammation and pain signaling.
The synthesis of this compound involves multi-step organic transformations, including condensation reactions, esterifications, and functional group interconversions. The use of advanced synthetic methodologies ensures high yield and purity, which are essential for pharmaceutical applications. Additionally, green chemistry principles have been incorporated into the synthetic route to minimize waste generation and environmental impact.
In conclusion, [(3-methoxyphenyl)methyl]carbamoyl)methyl 3-methoxybenzoate (CAS No. 1210783-36-0) represents a promising lead compound for further pharmacological investigation. Its unique structural features and demonstrated biological activity make it a valuable asset in drug discovery efforts aimed at addressing neurological disorders and inflammatory conditions. As research continues to uncover new therapeutic targets and mechanisms, this compound is poised to play an important role in the development of next-generation therapeutics.
1210783-36-0 ({[(3-methoxyphenyl)methyl]carbamoyl}methyl 3-methoxybenzoate) 関連製品
- 1225881-61-7(1-Amino-5-(4-fluorophenyl)pentan-3-ol)
- 70922-39-3(N-[2-(4-pyridinyl)ethyl]-Acetamide)
- 2377036-01-4(2-Fluoro-2-(1-fluorocyclopropyl)acetic acid)
- 1999606-07-3(methyl 4-(benzyloxy)-3-hydroxy-2,3-dimethylbutanoate)
- 2171415-45-3(3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobicyclo2.2.1heptane-2-carboxylic acid)
- 2166802-96-4(4-4-(aminomethyl)phenylpiperidin-3-amine)
- 862705-62-2(4-(3-methoxyphenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine)
- 18023-33-1(Vinyltriisopropoxysilane)
- 1804188-12-2(1-Bromo-1-(4-(difluoromethoxy)-3-ethylphenyl)propan-2-one)
- 2227905-78-2((3S)-3-4-(dimethylcarbamoyl)phenyl-3-hydroxypropanoic acid)